Cas no 2172277-22-2 (2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid)

2-({4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a tetrahydropyran (oxane) ring and a sterically hindered 2-methylbutanoic acid moiety, which enhance conformational control and stability during solid-phase peptide synthesis. The Fmoc protecting group allows for orthogonal deprotection under mild basic conditions, facilitating sequential peptide elongation. This compound is particularly useful for introducing constrained, non-natural amino acid residues into peptide sequences, enabling the study of structure-activity relationships. Its high purity and well-defined reactivity profile make it a reliable building block for advanced peptide chemistry research.
2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid structure
2172277-22-2 structure
Product Name:2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid
CAS No:2172277-22-2
MF:C27H32N2O6
MW:480.552787780762
CID:5858669
PubChem ID:165540352
Update Time:2025-11-01

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid
    • 2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)-2-methylbutanoic acid
    • EN300-1483793
    • 2172277-22-2
    • Inchi: 1S/C27H32N2O6/c1-3-26(2,24(31)32)17-28-23(30)27(12-14-34-15-13-27)29-25(33)35-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,3,12-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
    • InChI Key: JQLHEQIJXOPRHN-UHFFFAOYSA-N
    • SMILES: O1CCC(C(NCC(C(=O)O)(C)CC)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 480.22603674g/mol
  • Monoisotopic Mass: 480.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 760
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 114Ų

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid Pricemore >>

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2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid Related Literature

Additional information on 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid

Comprehensive Analysis of 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid (CAS No. 2172277-22-2)

The compound 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid (CAS No. 2172277-22-2) is a highly specialized chemical entity with significant applications in pharmaceutical research and peptide synthesis. Its intricate structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable tool for modern organic chemistry. Researchers and industry professionals frequently seek information on its synthesis, properties, and potential uses, especially in the context of drug discovery and bioconjugation technologies.

One of the most discussed topics in recent years is the role of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). The 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid stands out due to its unique oxan-4-yl backbone, which enhances stability and reactivity in peptide chain elongation. This characteristic aligns with the growing demand for high-purity peptides in therapeutic development, such as anticancer agents and antiviral drugs.

From a molecular perspective, the compound’s 2-methylbutanoic acid moiety contributes to its lipophilicity, a critical factor in drug delivery systems. This property is particularly relevant in the design of prodrugs and targeted therapies, where solubility and membrane permeability are paramount. Recent studies have highlighted its potential in nanomedicine, especially for encapsulating hydrophobic active ingredients.

The CAS No. 2172277-22-2 has also garnered attention in proteomics and biomarker research. Its ability to form stable amide bonds makes it a candidate for chemical crosslinking applications, enabling the study of protein-protein interactions. This aligns with the surge in interest around precision medicine, where understanding molecular pathways is essential.

In the context of green chemistry, researchers are exploring sustainable synthesis routes for 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid. Questions like “How to optimize Fmoc deprotection efficiency?” or “What are the eco-friendly alternatives for peptide coupling reagents?” are frequently searched, reflecting the industry’s shift toward environmentally friendly protocols.

Another trending application is its use in diagnostic imaging. The compound’s structural flexibility allows for labeling with fluorophores or radioisotopes, making it useful in molecular imaging techniques. This has implications for early disease detection, a hot topic in personalized healthcare.

To address common queries, the storage conditions for this compound typically involve protection from light and moisture, stored at -20°C under inert gas. Its solubility in polar organic solvents like DMF or DMSO is well-documented, but users often search for compatibility with aqueous buffers—a key consideration for biological assays.

In summary, 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)-2-methylbutanoic acid (CAS No. 2172277-22-2) is a multifaceted compound with broad relevance in biopharmaceuticals, material science, and diagnostics. Its combination of Fmoc protection, tertiary carbon structure, and carboxylic acid functionality positions it as a versatile building block for cutting-edge research.

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